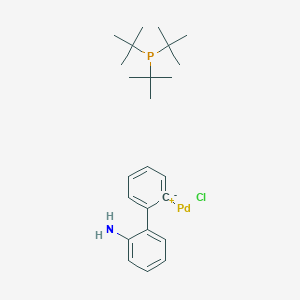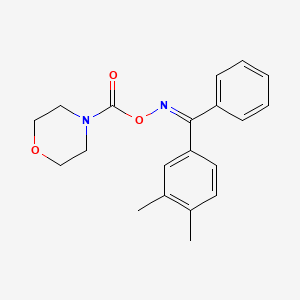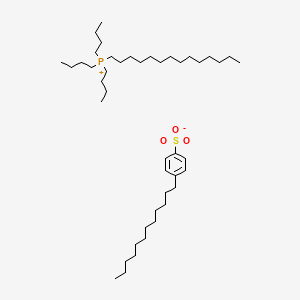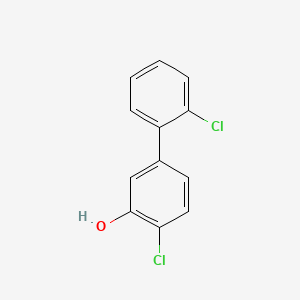
Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), min. 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a second-generation precatalyst containing a biphenyl-based ligand . It is also known as P(t-Bu)3 Pd G2 . It appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular formula of this compound is C24H37ClNPPd . It consists of a palladium atom (Pd), a chlorine atom (Cl), a tri-tert-butylphosphine group (P(t-Bu)3), and a 2-amino-1,1’-biphenyl-2-yl group .Chemical Reactions Analysis
This compound participates in various palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formation reactions, and Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas . The molecular weight of the compound is 512.41 . The melting point is approximately 180-185°C . It is soluble in some organic solvents such as dichloromethane, chloroform, and ether .Aplicaciones Científicas De Investigación
Efficient Synthesis and Catalytic Applications
Catalyst for Indole Synthesis : It has been utilized in the efficient synthesis of 2-substituted indoles through a palladium(II) acetate/tri-tert-butylphosphine-catalyzed alkynylation/amination of 1,2-dihalobenzenes, achieving good to excellent yields. This method represents a straightforward approach for constructing indole cores, which are significant in medicinal chemistry (Tang, Hu, 2006).
Suzuki Cross-coupling Polymerization : The compound has been identified as a highly efficient precatalyst for Suzuki cross-coupling polymerization of aryl dibromides with aryldiboronic acids. Its application in this context allows for the rapid formation of polymers with high yields and molecular weights, showcasing its potential in polymer science (Zhang, Xing, Bouobda Tsemo, Hu, 2013).
Arylation of Polyamines : The compound facilitates the palladium-catalyzed arylation of linear and cyclic polyamines. This application is crucial for the synthesis of complex amine structures, which are valuable in the development of pharmaceuticals and materials science (Beletskaya, Bessmertnykh, Averin, Denat, Guilard, 2005).
Room-Temperature Cross-Coupling Reactions : Demonstrated efficacy in room temperature Suzuki cross-coupling polymerizations, offering an environmentally friendly alternative to traditional methods that require elevated temperatures. This application underscores its role in greener chemical processes and the synthesis of high-performance materials (Peng, Dong, Li, Chow, Hu, 2019).
Mecanismo De Acción
Target of Action
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II), also known as P(t-Bu)3 Pd G2, is a second-generation precatalyst . Its primary targets are various organic compounds that participate in palladium-catalyzed cross-coupling reactions .
Mode of Action
P(t-Bu)3 Pd G2 interacts with its targets by acting as a catalyst in cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound contains a biphenyl-based ligand, which plays a crucial role in these reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the formation of various organic compounds.
Result of Action
The result of P(t-Bu)3 Pd G2’s action is the successful formation of new organic compounds through cross-coupling reactions . These reactions result in the formation of new C-C, C-N, and C-O bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of P(t-Bu)3 Pd G2 is influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . The temperature and solvent used in the reaction can also significantly impact the compound’s efficacy and stability .
Safety and Hazards
This compound is toxic and may pose health risks upon contact or inhalation . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .
Propiedades
IUPAC Name |
chloropalladium(1+);2-phenylaniline;tritert-butylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N.C12H27P.ClH.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-6,8-9H,13H2;1-9H3;1H;/q-1;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFQIYYEXFFGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid](/img/structure/B6320721.png)



![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)


![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)


![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)

